アクチナミン二塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Actinamine Dihydrochloride is a broad-spectrum antibiotic known for its ability to inhibit microbial growth by binding to the ribosome and preventing protein synthesis . It is effective against various bacterial and fungal infections . The compound has a molecular formula of C8H20Cl2N2O4 and a molecular weight of 279.16 g/mol .

科学的研究の応用

Actinamine Dihydrochloride has diverse applications in scientific research:

作用機序

Target of Action

Actinamine Dihydrochloride primarily targets the ribosome . The ribosome is a complex molecular machine found within all living cells that serves as the site of biological protein synthesis. It links amino acids together in the order specified by messenger RNA (mRNA) molecules .

Mode of Action

Actinamine Dihydrochloride interacts with its target, the ribosome, by binding to it . This binding prevents protein synthesis, thereby inhibiting the growth of microbes . The compound’s interaction with the ribosome and the resulting changes in protein synthesis are key to its antimicrobial activity .

Biochemical Pathways

The primary biochemical pathway affected by Actinamine Dihydrochloride is the protein synthesis pathway . By binding to the ribosome, Actinamine Dihydrochloride inhibits the translation of mRNA into protein, disrupting this crucial cellular process . The downstream effects of this disruption can include inhibited growth and eventual death of the microorganism .

Result of Action

The molecular and cellular effects of Actinamine Dihydrochloride’s action primarily involve the inhibition of protein synthesis . This inhibition can prevent the growth of certain microorganisms, making Actinamine Dihydrochloride effective against certain strains of Actinomyces, Corynebacterium, and Streptomyces .

準備方法

Actinamine Dihydrochloride is typically synthesized through organic chemical reactions. One common method involves reacting the appropriate starting material with hydrogen chloride to produce Actinamine Dihydrochloride crystals . The industrial production of this compound often involves fermentation processes using the bacterium Streptomyces spectabilis.

化学反応の分析

Actinamine Dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can alter the functional groups within the molecule.

Reduction: This reaction can modify the compound’s structure by adding hydrogen atoms.

Substitution: This reaction involves replacing one functional group with another. Common reagents used in these reactions include hydrogen chloride and other electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

類似化合物との比較

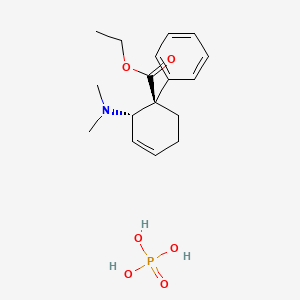

Actinamine Dihydrochloride is similar to other antibiotics such as Spectinomycin. it is unique in its ability to bind to the ribosome and inhibit protein synthesis effectively . Other similar compounds include:

Spectinomycin: An aminocyclitol antibiotic that also inhibits protein synthesis.

Deoxyspectinomycins: Analogues of Spectinomycin with modified hydroxyl groups.

Actinamine Dihydrochloride stands out due to its broad-spectrum activity and effectiveness against low-basicity microorganisms .

特性

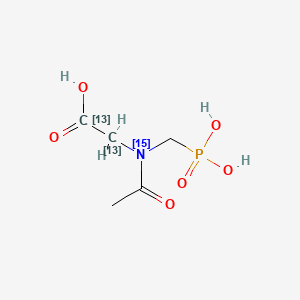

CAS番号 |

52049-70-4 |

|---|---|

分子式 |

C8H20Cl2N2O4 |

分子量 |

279.158 |

IUPAC名 |

(1S,3R,4S,6R)-4,6-bis(methylamino)cyclohexane-1,2,3,5-tetrol;dihydrochloride |

InChI |

InChI=1S/C8H18N2O4.2ClH/c1-9-3-5(11)4(10-2)7(13)8(14)6(3)12;;/h3-14H,1-2H3;2*1H/t3-,4+,5?,6+,7-,8?;; |

InChIキー |

FBEYLEBLKPGEJY-PZTBLVBHSA-N |

SMILES |

CNC1C(C(C(C(C1O)O)O)NC)O.Cl.Cl |

同義語 |

1,3-Dideoxy-1,3-bis(methylamino)-myo-inositol Dihydrochloride |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Z)-pent-1-enyl]pyridine](/img/structure/B585123.png)